molecular formula C21H22N2O3S2 B14873466 (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole

(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole

Cat. No.: B14873466
M. Wt: 414.5 g/mol
InChI Key: TXFRZEUDPYLRAI-ZRDIBKRKSA-N
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Description

(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzo[d]thiazole core with a styryl group and a piperidin-1-ylsulfonyl moiety, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde. The styryl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The final step involves the sulfonylation of the styryl compound with piperidine-1-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzothiazole
  • (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzoxazole
  • (E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzimidazole

Uniqueness

(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzo[d]thiazole core, coupled with the styryl and piperidin-1-ylsulfonyl moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(E)-2-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C21H22N2O3S2/c1-26-18-11-9-16(10-12-21-22-17-7-3-4-8-19(17)27-21)15-20(18)28(24,25)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3/b12-10+

InChI Key

TXFRZEUDPYLRAI-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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